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Compound of Interest

Compound Name: 1-Methoxyquinolin-2(1H)-one

Cat. No.: B15206177 Get Quote

Spectroscopic Analysis of
Methoxyquinolinones: A Technical Guide
A comprehensive spectroscopic dataset for 1-Methoxyquinolin-2(1H)-one is not readily

available in the public domain based on a thorough literature search. This technical guide

therefore presents a detailed spectroscopic analysis of a closely related isomer, 4-

Methoxyquinolin-2(1H)-one, to provide researchers, scientists, and drug development

professionals with a relevant and illustrative technical overview.

This document provides a comprehensive overview of the spectroscopic data for 4-

Methoxyquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for

spectroscopic analysis are also presented to serve as a practical guide for researchers in the

field.

Spectroscopic Data for 4-Methoxyquinolin-2(1H)-
one
The following tables summarize the key spectroscopic data obtained for 4-Methoxyquinolin-

2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.17 s - NH

7.88 d 7.7 Ar-H

7.51 t 7.1 Ar-H

7.40 d 8.2 Ar-H

7.20 t 7.6 Ar-H

6.04 s - C₃-H

3.97 s - OCH₃

Solvent: Chloroform-d Spectrometer Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

166.27 C=O

165.03 C₄

138.26 Ar-C

131.18 Ar-C

122.71 Ar-C

122.21 Ar-C

116.12 Ar-C

115.52 Ar-C

95.87 C₃

55.98 OCH₃
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Solvent: Chloroform-d Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3300-3000 N-H stretching

2950-2853 C-H stretching

1600 C=O stretching

1250 C-O-C stretching

880 C-N stretching

800-700 C-H bending

Mass Spectrometry (MS)
m/z Assignment

176.0706 [M+H]⁺ (Calculated)

176.0693 [M+H]⁺ (Measured)

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for

¹H NMR and 100 MHz for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts

per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra are generally acquired using a time-of-flight (TOF) mass analyzer

with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and

introduced into the mass spectrometer. The data is collected in positive or negative ion mode,

and the measured mass-to-charge ratio (m/z) is compared to the calculated value for the

protonated or deprotonated molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic data for 1-Methoxyquinolin-2(1H)-one
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206177#spectroscopic-data-for-1-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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